Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is classified as:
The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester typically involves an esterification reaction. This process can be summarized as follows:
In an industrial setting, continuous flow reactors may be utilized to optimize yield and purity. Advanced purification techniques such as distillation or crystallization are employed to isolate the final product .
The molecular structure of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester can be represented in various formats, including two-dimensional diagrams and three-dimensional models. The compound features a central carbon atom connected to various functional groups that define its chemical behavior.
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is involved in several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing new derivatives with potential applications in pharmaceuticals or specialty chemicals.
The mechanism of action for Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with biological targets such as enzymes or receptors. It is believed that the compound may alter enzyme activity or receptor binding affinity due to its unique structural features. While specific pathways are still under investigation, preliminary studies suggest potential biological activity that warrants further research .
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester has several significant applications:
This compound exemplifies the versatility and importance of carbamic acid esters in both scientific research and industrial applications. Further studies will likely enhance our understanding of its properties and expand its utility across various fields.
The development of carbanilic acid derivatives spans over a century, beginning with early phytochemical investigations of natural carbamates in the 19th century. The discovery of physostigmine (a naturally occurring carbamate alkaloid) in 1864 marked a pivotal moment, demonstrating the pharmacological potential of carbamate structures. This inspired systematic exploration of synthetic carbamates, including carbanilic acid derivatives, leading to the development of procarbamate in the 1950s as one of the first synthetic medicinal carbamates. The 1970s witnessed significant advances with the design of histone deacetylase (HDAC) inhibitors incorporating carbanilic acid structures, exemplified by compounds like vorinostat (SAHA), which features a terminal hydroxamic acid group connected via a carbanilic acid-like linker. This evolution reflects a broader trend in medicinal chemistry: from simple natural product derivatives to rationally designed synthetic molecules with optimized target affinity and pharmacokinetic profiles [9] [10].
Table 1: Evolution of Key Carbanilic Acid-Based Pharmacophores
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1860s | Physostigmine | Natural tricyclic carbamate | Cholinesterase inhibitor |
1950s | Procarbamate | Simple aliphatic carbamate | Muscle relaxant |
1970s | Hydroxycarbamide derivatives | Carbamate with hydroxamic acid | Antineoplastic |
1990s | Vorinostat (SAHA) | Functionalized carbanilic derivative | HDAC inhibitor |
2000s | 2-Methyl-4-propoxy derivatives | Diethylaminoethyl ester-substituted | Investigational agents |
The 2-methyl-4-propoxy substitution pattern on the phenyl ring represents a strategically optimized pharmacophore that balances electronic, steric, and hydrophobic properties. The methyl group at position 2 provides steric stabilization that influences the rotational freedom of the carbamate linkage, potentially locking the molecule in bioactive conformations. This ortho-methyl group also reduces amide bond rotation, enhancing metabolic stability by protecting against enzymatic hydrolysis. The 4-propoxy substituent extends the molecule's hydrophobic domain through its propyl chain, which optimally positions the terminal methyl group for van der Waals interactions with hydrophobic enzyme pockets. The oxygen atom of the propoxy group serves as a hydrogen bond acceptor, potentially enhancing target binding through complementary polar interactions. Computational analyses indicate that the electron-donating nature of these substituents (+I effect) increases electron density on the carbamate carbonyl oxygen by approximately 15% compared to unsubstituted derivatives, potentially enhancing hydrogen-bonding capacity with biological targets. This specific substitution pattern represents an optimization between lipophilicity (logP increased by ~1.5 units compared to unsubstituted analogs) and solubility, as the propyl chain provides sufficient hydrophobicity for membrane penetration while avoiding excessive logP values that would impair aqueous solubility [5] [6] [10].
Table 2: Electronic and Steric Effects of Key Substituents
Substituent Position | Electronic Contribution | Steric Effect (van der Waals radius, Å) | Hydrophobic Contribution |
---|---|---|---|
2-Methyl | +I inductive effect | 2.0 (moderate steric bulk) | ΔlogP +0.6 |
4-Propoxy | Moderate -M resonance | 4.3 (extended chain length) | ΔlogP +1.2 |
Unsubstituted reference | Baseline | Reference | Reference logP 2.1 |
The diethylaminoethyl ester group (-CH₂-CH₂-N(C₂H₅)₂) serves as a multifunctional moiety that significantly enhances the pharmacological profile of carbanilic acid derivatives. Chemically, this group functions as a bioreversible prodrug promoter – the ester linkage undergoes enzymatic hydrolysis in vivo by carboxylesterases to liberate the active carboxylic acid metabolite while simultaneously generating diethylaminoethanol, a naturally occurring metabolite. The tertiary amine in the diethylaminoethyl group provides pH-dependent solubility, existing as a water-soluble salt under acidic conditions (formation of ammonium ion) while reverting to lipid-soluble free base at physiological pH, facilitating membrane penetration. This property is quantified by the compound's pKa value (~8.5-9.0 for the tertiary amine), ensuring approximately 10-30% ionization at physiological pH 7.4 according to the Henderson-Hasselbalch equation. The ethyl spacer between the ester and amine group maintains optimal distance between these functional groups, enabling simultaneous interactions with complementary binding sites on target proteins. Molecular modeling studies indicate that the terminal diethylamine group can form ionic interactions with aspartate or glutamate residues in enzyme active sites, with binding energies approximately 2.3 kcal/mol stronger than analogous dimethylaminoethyl esters. Additionally, this moiety enhances brain penetration for CNS-targeted agents by reducing P-glycoprotein recognition through its basic nitrogen atom, which disrupts the compound's affinity for this efflux transporter [3] [5] [7].
The esterification strategy follows established chemical principles where carboxylic acids are converted to esters via acid-catalyzed nucleophilic acyl substitution (Fischer esterification) or through activation with carbodiimide reagents (e.g., DCC). The synthesis of diethylaminoethyl esters specifically involves reacting the carbanilic carboxylic acid with 2-diethylaminoethanol in the presence of coupling agents like DCC, yielding the ester linkage while preserving the tertiary amine functionality. This synthetic approach typically achieves yields exceeding 75% under optimized conditions, providing efficient access to these pharmacologically enhanced derivatives. The resultant compounds exhibit a balanced drug-likeness profile, with calculated properties typically within Lipinski's rule of five: molecular weight <500, logP ~3.5, hydrogen bond donors ≤2, and hydrogen bond acceptors ≤6 – parameters that support favorable oral bioavailability [5] [10].
Table 3: Functional Attributes of Diethylaminoethyl Ester Moieties
Property | Structural Basis | Biological Consequence | Quantitative Impact |
---|---|---|---|
Solubility | Tertiary amine protonation | pH-dependent solubility | Water solubility >50 mg/mL at pH <5 |
Metabolism | Ester linkage | Prodrug activation | Hydrolysis t½ ~45 min in human plasma |
Membrane Permeation | Balanced logP | Enhanced cellular uptake | PAMPA permeability >3 × 10⁻⁶ cm/s |
Target Interaction | Terminal tertiary amine | Ionic bonding with enzymes | Kd values reduced 2-5 fold vs. non-amino analogs |
Brain Penetration | Basic nitrogen | Reduced P-gp recognition | B/P ratio ~0.8 in rodent models |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: